4-Chloro-2-methylquinolin-6-amine
CAS No.:
Cat. No.: VC19884734
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9ClN2 |
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Molecular Weight | 192.64 g/mol |
IUPAC Name | 4-chloro-2-methylquinolin-6-amine |
Standard InChI | InChI=1S/C10H9ClN2/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,12H2,1H3 |
Standard InChI Key | DMZDGLMTCPDYNV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Chloro-2-methylquinolin-6-amine belongs to the quinoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyridine ring. Its systematic IUPAC name is 4-chloro-2-methylquinolin-6-amine, reflecting the positions of its functional groups.
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C₁₀H₉ClN₂ and a molar mass of 192.64 g/mol . Key physicochemical properties include:
Property | Value |
---|---|
CAS Registry Number | 657375-22-9 |
Molecular Weight | 192.64 g/mol |
Molecular Formula | C₁₀H₉ClN₂ |
Synonyms | 4-CHLORO-2-METHYL-QUINOLYLAMINE; 6-Quinolinamine, 4-chloro-2-methyl- |
The chloro group at position 4 enhances electrophilicity, while the methyl group at position 2 contributes to steric effects that influence binding interactions. The amino group at position 6 provides a site for further functionalization, enabling the synthesis of derivatives with tailored biological activities .
Structural Analysis and Spectral Data
The quinoline core adopts a planar conformation, with substituents altering electron density distribution. Nuclear magnetic resonance (NMR) spectra of related compounds reveal distinct shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) and deshielding effects near the amino group. Infrared (IR) spectroscopy typically shows N–H stretching vibrations (~3,400 cm⁻¹) and C–Cl stretches (~750 cm⁻¹) .
Synthesis and Production Strategies
The synthesis of 4-chloro-2-methylquinolin-6-amine involves multi-step routes that emphasize regioselective functionalization. A representative pathway is outlined below:
Key Synthetic Routes
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Quinoline Core Formation:
Condensation of ethyl acetoacetate with substituted anilines under acidic conditions generates intermediates like 2-methyl-4-chloroquinoline . -
Amination at Position 6:
Directed lithiation or nitration/reduction sequences introduce the amino group at position 6. For example, nitration of 4-chloro-2-methylquinoline followed by catalytic hydrogenation yields the target amine .
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at position 6 requires careful control of reaction conditions (e.g., temperature, catalysts).
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Purification: Column chromatography or recrystallization is essential to isolate the pure amine from byproducts .
Applications in Drug Development
4-Chloro-2-methylquinolin-6-amine serves as a versatile building block for anticancer agents. Notable applications include:
Lead Compound Synthesis
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Gefitinib Analogs: Incorporation of styryl or arylvinyl groups at position 2 yields derivatives with 2.5- to 186-fold greater potency than gefitinib .
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Combination Therapies: Hybrid molecules linking the quinoline core to sulfonamide or thiourea moieties show synergistic effects in multidrug-resistant cancers .
Preclinical Efficacy
Derivative | IC₅₀ (μM) – H-460 | IC₅₀ (μM) – HepG2 |
---|---|---|
8e | 0.03 | 0.33 |
Gefitinib | 0.07 | 0.98 |
Data adapted from PMC studies .
Future Directions and Research Opportunities
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Targeted Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.
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Dual-Action Agents: Designing conjugates with immunomodulatory or anti-inflammatory moieties.
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Computational Modeling: Machine learning approaches to predict novel derivatives with optimized pharmacokinetics .
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